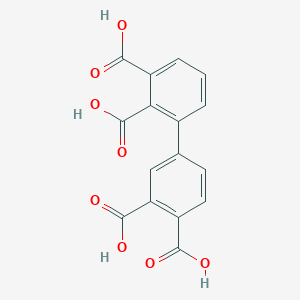

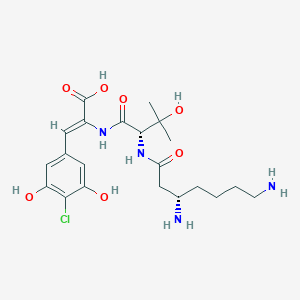

Passifloricin B

カタログ番号 B1251021

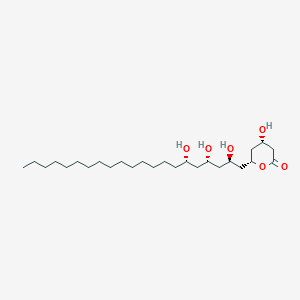

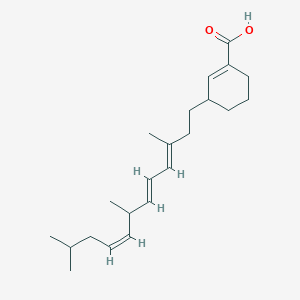

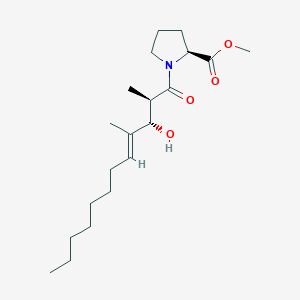

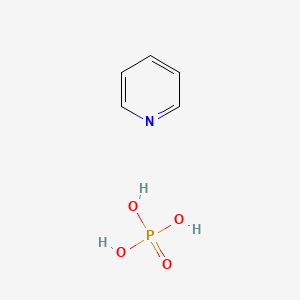

分子量: 458.7 g/mol

InChIキー: JZNFIVBUHKHIMV-ARXROMJUSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Passifloricin B is a natural product found in Passiflora foetida with data available.

科学的研究の応用

Overview of Passiflora and Its Constituents

- Passiflora, including species like Passiflora incarnata, is known for its CNS depressant properties. Phyto-constituents like flavonoids, glycosides, alkaloids, and others have been reported in Passiflora species. Research highlights the benzoflavone (BZF) moiety from P. incarnata for potential medicinal applications (Dhawan, Dhawan, & Sharma, 2004).

Discovery and Isolation of Passifloricins

- Passifloricins, including passifloricin B, are polyketides α-pyrones isolated from Passiflora foetida resin. These compounds are unique to this passion flower and were not detected in other species (Echeverri et al., 2001).

Synthetic Approaches

- The stereoselective total synthesis of passifloricin A, which shares structural similarities with passifloricin B, demonstrates the interest in synthesizing these compounds for potential applications. The synthesis involves steps like Maruoka asymmetric allylation and Grubbs' olefin metathesis (Reddy et al., 2013).

Ethnopharmacology and Clinical Applications

- Passiflora species have been used traditionally for a variety of treatments, like insomnia, anxiety, and other CNS disorders. P. incarnata is particularly notable for its ethnopharmacological relevance and has been subjected to clinical evaluations for its pharmacology, efficacy, and safety (Miroddi et al., 2013).

Anxiolytic and Sedative Activities

- Studies on Passiflora edulis, related to Passifloricin B, have shown anxiolytic and sedative activities, highlighting the importance of flavonoids in these effects (Deng et al., 2010).

Chemical Composition and Metabolite Profiling

- A comprehensive study of the chemical composition of Passiflora species revealed a variety of metabolites, including flavonoids and fatty acid conjugates. These findings provide insights into the diverse pharmacological activities of Passiflora species (Farag et al., 2016).

Potential Antiprotozoal and Antimycobacterial Activities

- Structural analogues of passifloricin B have shown significant in vitro activity against pathogens like Leishmania panamensis, Plasmodium falciparum, and Mycobacterium tuberculosis, indicating potential for antiprotozoal and antimycobacterial applications (Cardona et al., 2006).

特性

製品名 |

Passifloricin B |

|---|---|

分子式 |

C26H50O6 |

分子量 |

458.7 g/mol |

IUPAC名 |

(4S,6R)-4-hydroxy-6-[(2R,4S,6S)-2,4,6-trihydroxyhenicosyl]oxan-2-one |

InChI |

InChI=1S/C26H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(27)16-22(28)17-23(29)18-25-19-24(30)20-26(31)32-25/h21-25,27-30H,2-20H2,1H3/t21-,22-,23+,24-,25+/m0/s1 |

InChIキー |

JZNFIVBUHKHIMV-ARXROMJUSA-N |

異性体SMILES |

CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)O)O)O |

正規SMILES |

CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)O)O)O |

同義語 |

passifloricin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

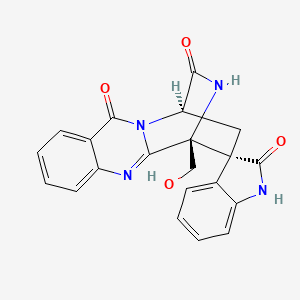

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)